5,10-Dihydro-5-methylphenazine
Overview
Description
5,10-Dihydro-5-methylphenazine: is an organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields. The structure of this compound consists of a phenazine core with a methyl group attached to the nitrogen atom at the 5th position and hydrogen atoms at the 10th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,10-Dihydro-5-methylphenazine can be achieved through several methods. One common approach involves the condensation of 1,2-diaminobenzene with a suitable aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions typically involve the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the phenazine ring system.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 5,10-Dihydro-5-methylphenazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the methyl group and the phenazine core.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound to its reduced form.
Substitution: Substitution reactions can occur at the nitrogen atoms or the aromatic ring, using reagents like halogens, alkylating agents, or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce fully reduced phenazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5,10-Dihydro-5-methylphenazine is used as a building block for the synthesis of more complex phenazine derivatives. It serves as a model compound for studying the reactivity and properties of phenazines.
Biology: In biological research, this compound is investigated for its potential antimicrobial, antitumor, and antioxidant activities. It is used in studies to understand the mechanisms of action of phenazine-based drugs and their interactions with biological targets.
Medicine: In medicine, this compound and its derivatives are explored for their therapeutic potential. They are studied for their ability to inhibit the growth of cancer cells, bacteria, and other pathogens.
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other materials. Its unique chemical properties make it suitable for applications in electronics, sensors, and other advanced technologies.
Mechanism of Action
The mechanism of action of 5,10-Dihydro-5-methylphenazine involves its interaction with molecular targets such as enzymes, DNA, and cellular membranes. The compound can undergo redox reactions, generating reactive oxygen species that can damage cellular components. It may also intercalate into DNA, disrupting replication and transcription processes. The specific pathways and targets depend on the biological context and the nature of the phenazine derivative.
Comparison with Similar Compounds
5,10-Dihydro-5,10-dimethylphenazine: Similar in structure but with an additional methyl group at the 10th position.
Phenazine: The parent compound without any substituents.
Pyocyanin: A naturally occurring phenazine derivative with antimicrobial properties.
Uniqueness: 5,10-Dihydro-5-methylphenazine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group at the 5th position and hydrogen atoms at the 10th position distinguishes it from other phenazine derivatives, affecting its redox potential and interaction with biological targets.
Properties
IUPAC Name |
10-methyl-5H-phenazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-15-12-8-4-2-6-10(12)14-11-7-3-5-9-13(11)15/h2-9,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPNVGKRRGOOMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2NC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942071 | |
Record name | 5-Methyl-5,10-dihydrophenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20057-16-3, 63631-49-2 | |
Record name | 5,10-Dihydro-5-methylphenazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020057163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Methyl-5H-phenazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063631492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-5,10-dihydrophenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5,10-dihydro-5-methylphenazine interact with cytochrome oxidase and what are the downstream effects?
A1: this compound (MPH) acts as an electron donor and reduces cytochrome oxidase in a multi-step process []. This interaction primarily targets two components of cytochrome oxidase: cytochrome a and the copper center (Cua).
- Reduction of cytochrome a: MPH directly reduces cytochrome a in a rapid, second-order reaction with a rate constant of 3 x 105 M-1s-1 [].
- Reduction of Cua: This reduction is closely coupled with cytochrome a reduction but occurs slightly slower with a rate constant of approximately 20 s-1 [].
- Slow Internal Electron Transfer to Cytochrome a3: The reduction of cytochrome a3, another component of cytochrome oxidase, happens through a slower, intramolecular electron transfer following the reduction of cytochrome a and Cua. This process exhibits two phases with rate constants of roughly 0.2 s-1 and 0.02 s-1 [].
Q2: Does the spectroscopic heterogeneity of cytochrome oxidase impact its reduction kinetics by MPH?
A2: The research suggests that the spectroscopic heterogeneity observed at the cytochrome a3 site in resting cytochrome oxidase does not significantly influence the kinetics of its reduction by MPH []. The study found that the rates of cytochrome a and a3 reduction remained largely consistent regardless of the specific spectral properties of the resting cytochrome oxidase or the ligation state of cytochrome a3 []. This observation implies that the protein conformation, rather than local factors within the a3 environment, primarily controls the rate of electron transfer to the a3 site [].
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